2-(Propylsulfanyl)cyclopenta-1,3-diene
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Overview
Description
2-(Propylsulfanyl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes Cyclopentadienes are known for their unique structure, which consists of a five-membered ring with two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)cyclopenta-1,3-diene can be achieved through various methods. One common approach involves the alkylation of cyclopentadiene with a propylsulfanyl group. This can be done using reagents such as sodium hydride (NaH) and propylsulfanyl chloride under anhydrous conditions . Another method involves the use of transition metal catalysts to facilitate the addition of the propylsulfanyl group to the cyclopentadiene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Propylsulfanyl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the propylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted cyclopentadienes .
Scientific Research Applications
2-(Propylsulfanyl)cyclopenta-1,3-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Propylsulfanyl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The propylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity . The cyclopentadiene ring provides a stable framework that can undergo further chemical modifications to enhance its activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound without the propylsulfanyl group.
2-(Methylsulfanyl)cyclopenta-1,3-diene: A similar compound with a methylsulfanyl group instead of a propylsulfanyl group.
2-(Ethylsulfanyl)cyclopenta-1,3-diene: A similar compound with an ethylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
2-(Propylsulfanyl)cyclopenta-1,3-diene is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
185522-23-0 |
---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
2-propylsulfanylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12S/c1-2-7-9-8-5-3-4-6-8/h3,5-6H,2,4,7H2,1H3 |
InChI Key |
LNTGSJVOSLYKML-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CCC=C1 |
Origin of Product |
United States |
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